molecular formula C14H20ClN3O B4729382 N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide

Cat. No. B4729382
M. Wt: 281.78 g/mol
InChI Key: PTIXXDSSHRLWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide, also known as CPIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPIP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide is not fully understood, but it is thought to involve modulation of the serotonin and dopamine systems in the brain. This compound has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its analgesic, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of voltage-gated calcium channels, and activation of potassium channels. These effects may contribute to this compound's analgesic, anxiolytic, and anti-addictive properties.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, including its relatively high cost and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide. One area of interest is the development of new pain medications based on this compound's analgesic properties. Another area of interest is the development of new treatments for anxiety disorders and drug addiction based on this compound's anxiolytic and anti-addictive effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Scientific Research Applications

N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide has been used in a variety of scientific research applications, including studies of pain, anxiety, and addiction. This compound has been shown to have analgesic effects in animal models of pain, making it a potential tool for the development of new pain medications. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety, suggesting that it may be useful in the development of new treatments for anxiety disorders. Finally, this compound has been shown to have anti-addictive effects in animal models of addiction, indicating that it may be useful in the development of new treatments for drug addiction.

properties

IUPAC Name

N-(4-chlorophenyl)-4-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-11(2)17-7-9-18(10-8-17)14(19)16-13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIXXDSSHRLWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.